1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
1-(Methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a piperazine derivative featuring a methylsulfonyl group at the 1-position and a benzoyl moiety substituted with a tetrazole ring at the para position of the benzoyl group. The methylsulfonyl group enhances solubility and metabolic stability, while the tetrazole ring contributes to hydrogen bonding and electrostatic interactions, making it pharmacologically relevant. This compound’s structural complexity positions it as a candidate for diverse biological applications, though its specific activity remains underexplored in the provided evidence.
Properties
Molecular Formula |
C13H16N6O3S |
|---|---|
Molecular Weight |
336.37 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)18-8-6-17(7-9-18)13(20)11-2-4-12(5-3-11)19-10-14-15-16-19/h2-5,10H,6-9H2,1H3 |
InChI Key |
FQADTOXJBHQUER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various biological targets.
- Tetrazole Moiety : A five-membered ring containing four nitrogen atoms, which is often associated with increased biological activity due to its ability to mimic carboxylic acids.
- Benzoyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
Anticancer Activity
Research has indicated that derivatives of piperazine and tetrazole exhibit significant anticancer properties. For example, compounds similar to 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine have shown cytotoxic effects against various cancer cell lines. A study evaluating related tetrazole derivatives reported IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent antiproliferative activity .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have demonstrated that tetrazole-containing compounds possess broad-spectrum antibacterial activity. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) in the range of 0.7–15.62 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can be influenced by modifications in its structure. Key findings from SAR studies include:
- Substituents on the Benzoyl Group : Variations in the aromatic ring can significantly impact the potency and selectivity of the compound against specific biological targets.
- Piperazine Modifications : Alterations to the piperazine nitrogen atoms can enhance binding affinity and bioavailability .
Study 1: Anticancer Efficacy
A recent study synthesized several piperazine-tetrazole derivatives, including 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine. These compounds were tested against human cancer cell lines (MCF-7, A549). The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, suggesting their potential as novel therapeutic agents .
Study 2: Antimicrobial Activity
In another investigation, a series of tetrazole derivatives were evaluated for their antimicrobial efficacy against various pathogens. The results showed that compounds similar to 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine had MIC values below 10 μg/mL against both Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Scientific Research Applications
Antitumor Activity
Research indicates that 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibits promising antitumor properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways, leading to cell death. For instance, compounds in the same class have demonstrated IC50 values as low as 0.99 µM against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis of related compounds revealed minimum inhibitory concentrations (MIC) indicating moderate to strong antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines, one derivative exhibited significant cell death at low concentrations. The study employed assays such as MTT and annexin V-FITC staining to assess apoptosis and cytotoxicity, confirming the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of piperazine derivatives similar to 1-(methylsulfonyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine. The results indicated that these compounds effectively inhibited the growth of several pathogenic bacteria, suggesting their utility in developing new antimicrobial therapies .
Comparative Data Table
| Property/Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis; IC50 values < 1 µM against specific cancer cell lines |
| Antimicrobial Activity | Effective against E. coli and S. aureus; MIC values ranging from 10 µg/mL to 15 µg/mL |
| Mechanism | Induces apoptosis via caspase activation; inhibits tubulin polymerization |
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Methylsulfonyl vs. Methyl Groups :
- 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine (): Differs by having a tetrazole-methyl group linked to a 4-methoxyphenyl substituent. The methylsulfonyl group improves water solubility compared to methyl-substituted analogs, as seen in sulfonamide-piperazine hybrids ().
- 1-{[1-(4-Fluorobenzyl)-1H-tetrazol-5-yl]-p-tolyl-methyl}-4-methyl-piperazine (): Replaces methylsulfonyl with a methyl group, likely reducing polarity and altering receptor binding profiles.
Benzoyl vs. Non-Benzoyl Tetrazole Linkages
- Benzoyl-Tetrazole vs. Direct Tetrazole Substitution :
- The target compound’s benzoyl linker may enhance conformational flexibility compared to 1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine (), which uses a rigid thiazole ring. Thiazole derivatives often exhibit stronger π-π stacking but lower metabolic stability than tetrazoles.
- Nitroimidazole-Triazole-Piperazine Hybrids (): Compounds like 9a–k and 10a–c replace benzoyl-tetrazole with nitroimidazole-triazole motifs, showing cytotoxicity against solid tumors. This suggests that tetrazole-containing compounds may prioritize receptor-specific activity over broad cytotoxicity.
Heterocyclic Modifications
- Tetrazole vs. Other Heterocycles: 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Demonstrates high dopamine D2 receptor affinity (Ki < 100 nM). The absence of tetrazole here highlights how electron-deficient heterocycles like nitrobenzyl groups enhance receptor binding.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
